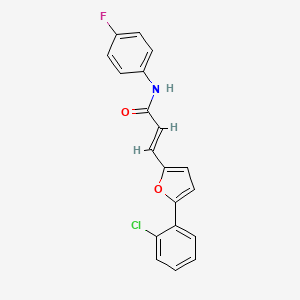
3-(5-(2-Chlorophenyl)-2-furyl)-N-(4-fluorophenyl)-2-propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(2-氯苯基)-2-呋喃基)-N-(4-氟苯基)-2-丙烯酰胺是一种有机化合物,其结构复杂,包含芳香族和杂环部分。
准备方法
合成路线和反应条件
3-(5-(2-氯苯基)-2-呋喃基)-N-(4-氟苯基)-2-丙烯酰胺的合成通常涉及多步有机反应。一个常见的路线包括以下步骤:
呋喃环的形成: 呋喃环可以通过在酸性或碱性条件下对适当的前体进行环化来合成。
氯苯基基团的引入: 此步骤涉及用 2-氯苯基基团取代呋喃环上的氢原子,通常使用卤化反应。
丙烯酰胺部分的形成: 最后一步涉及通过酰胺偶联反应形成丙烯酰胺基团,通常使用碳二亚胺类试剂或偶联剂如 EDCI (1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)。
工业生产方法
该化合物的工业生产方法可能涉及类似的步骤,但针对大规模合成进行了优化。这包括使用连续流动反应器、高通量筛选以获得最佳反应条件以及先进的纯化技术,以确保高产率和高纯度。
化学反应分析
反应类型
3-(5-(2-氯苯基)-2-呋喃基)-N-(4-氟苯基)-2-丙烯酰胺可以进行多种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂进行氧化。
还原: 还原反应可以在钯催化剂存在下使用氢气进行。
取代: 芳香环可以进行亲电取代反应,例如硝化或磺化。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 钯碳 (Pd/C) 催化剂上的氢气。
取代: 使用硝酸和硫酸混合物进行硝化。
主要产物
氧化: 形成羧酸或酮。
还原: 形成胺或醇。
取代: 在芳香环上引入硝基或磺酰基。
科学研究应用
3-(5-(2-氯苯基)-2-呋喃基)-N-(4-氟苯基)-2-丙烯酰胺在科学研究中有几种应用:
化学: 用作有机合成中的构建块,用于开发更复杂的分子。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的结构特征,探索作为潜在的药物剂。
工业: 用于开发具有特定性能的先进材料,例如聚合物和涂料。
作用机制
3-(5-(2-氯苯基)-2-呋喃基)-N-(4-氟苯基)-2-丙烯酰胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可能会与酶或受体结合,改变其活性,并导致各种生物效应。确切的途径和靶标可能因具体的应用和使用环境而异。
相似化合物的比较
类似化合物
- 3-(5-(2-氯苯基)-2-呋喃基)-N-(4-溴苯基)-2-丙烯酰胺
- 3-(5-(2-氯苯基)-2-呋喃基)-N-(4-甲基苯基)-2-丙烯酰胺
独特性
3-(5-(2-氯苯基)-2-呋喃基)-N-(4-氟苯基)-2-丙烯酰胺的独特性在于同时存在氯苯基和氟苯基基团,这可以赋予其独特的电子和空间性质
生物活性
3-(5-(2-Chlorophenyl)-2-furyl)-N-(4-fluorophenyl)-2-propenamide, a compound with the molecular formula C19H13ClFNO2 and CAS Number 853348-41-1, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H13ClFNO2
- Molecular Weight : 341.77 g/mol
- CAS Number : 853348-41-1
Biological Activity
The compound exhibits a range of biological activities, primarily through its interaction with various cellular pathways. Key areas of interest include:
Anticancer Activity
Research indicates that compounds similar to this compound can induce apoptosis in cancer cells. A study demonstrated that derivatives of propenamide compounds inhibited cell proliferation in various cancer cell lines, suggesting a potential mechanism involving the modulation of apoptotic pathways and cell cycle regulation .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties against specific bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of cellular respiration .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It could affect key signaling pathways such as MAPK and NF-kB, which are crucial for cell growth and inflammation responses.
Case Studies
- Cancer Cell Line Study : A study conducted on human breast cancer cells (MCF-7) showed that treatment with propenamide derivatives led to a significant decrease in cell viability and increased apoptosis markers compared to controls .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Assay : Laboratory tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, indicating significant antimicrobial potential .
Data Table
Below is a summary table detailing the biological activities observed for this compound:
属性
CAS 编号 |
853348-41-1 |
|---|---|
分子式 |
C19H13ClFNO2 |
分子量 |
341.8 g/mol |
IUPAC 名称 |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H13ClFNO2/c20-17-4-2-1-3-16(17)18-11-9-15(24-18)10-12-19(23)22-14-7-5-13(21)6-8-14/h1-12H,(H,22,23)/b12-10+ |
InChI 键 |
RBJSESNVJRKLPW-ZRDIBKRKSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=C(C=C3)F)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















